molecular formula C17H21N B262067 2-phenyl-N-(1-phenylethyl)propan-1-amine

2-phenyl-N-(1-phenylethyl)propan-1-amine

Cat. No.: B262067
M. Wt: 239.35 g/mol
InChI Key: REPAKRQZOFEESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(1-phenylethyl)propan-1-amine is a synthetic organic compound belonging to the phenylpropylamine class, which are characterized by a phenyl ring connected to a propylamine chain . With a molecular formula of C18H23N, this chiral secondary amine features a phenethylamine backbone that is structurally analogous to several pharmacologically active compounds, including fendiline derivatives that have been investigated for their potential to inhibit oncogenic KRas protein localization and function in cancer research . The compound's primary research value lies in its role as a chemical intermediate for the synthesis and development of novel biologically active molecules. Its structure, incorporating two aromatic rings and a secondary amine, makes it a versatile scaffold in medicinal chemistry for exploring structure-activity relationships. Researchers utilize this compound primarily in preclinical studies, including investigations into cell membrane interactions and the modulation of intracellular signaling pathways . As a phenylpropylamine derivative, it shares structural features with catecholaminergic activity enhancers like PPAP (phenylpropylaminopentane), which is known to enhance the impulse-propagation-mediated release of neurotransmitters such as dopamine and norepinephrine without acting as a direct releasing agent like amphetamine . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2-phenyl-N-(1-phenylethyl)propan-1-amine

InChI

InChI=1S/C17H21N/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3

InChI Key

REPAKRQZOFEESX-UHFFFAOYSA-N

SMILES

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Propan-1-Amine Backbone

Key Structural Differences and Biological Activity:

  • VU717 (3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine):
    • Contains two phenyl groups at the 3-position of the propane chain.
    • Demonstrated potent inhibition of Kir4.1 channels (IC₅₀ ~1 µM), attributed to enhanced lipophilicity and π-π interactions from the diphenyl motif .
    • Higher molecular weight (MW: ~317.4 g/mol) compared to 2-phenyl-N-(1-phenylethyl)propan-1-amine (estimated MW: ~269.4 g/mol).
  • N-Methyl-2-phenylpropan-1-amine (Phenpromethamine):

    • Features a methyl group instead of the 1-phenylethyl substituent on the amine.
    • Used historically as a stimulant, highlighting the pharmacological impact of N-alkylation on CNS activity .
  • 2-(3-Chlorophenyl)-2-methylpropan-1-amine (16b):

    • Chlorophenyl and methyl substituents at the 2-position.
    • Synthesized with 73% yield; lower steric hindrance compared to diphenyl analogs may enhance synthetic accessibility .

Stereochemical and Functional Group Modifications

  • (S)-N-Benzyl-2-(dimethyl(phenyl)silyl)-N-((R)-1-phenylethyl)propan-1-amine:

    • Incorporates a chiral silyl group and stereospecific 1-phenylethyl substituent.
    • Synthesized via CuH-catalyzed hydroamination (91% yield), demonstrating the role of transition-metal catalysis in accessing enantiopure amines .
    • The silyl group enhances metabolic stability, a feature absent in the target compound.
  • Pyridine Derivatives with 1-Phenylethyl Groups: Compounds like 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile exhibit antimicrobial activity (inhibition zones: 12–16 mm) . Replacement of the propan-1-amine backbone with a pyridine ring alters electronic properties, reducing basicity but improving solubility.

Preparation Methods

Reaction Overview

The one-pot amidation method employs nitroalkanes as starting materials, which undergo sequential transformations to yield the target amine. The process involves three key stages:

  • Nitroalkane activation : Initiation via halonium-mediated oxidation.

  • Nitrolic acid formation : Intermediate generation under basic aqueous conditions.

  • Amide bond formation : Coupling with (S)-1-phenylethan-1-amine followed by reduction to the final amine.

This strategy eliminates the need for isolating intermediates, significantly reducing reaction time and waste generation.

Mechanistic Pathway

The reaction begins with the activation of the nitroalkane (e.g., (2-nitroethyl)benzene) using iodonium sources such as N-iodosuccinimide (NIS). This step generates a nitrolic acid intermediate, which is subsequently deprotonated under basic conditions (K₂CO₃) to form a nitronate species. The nitronate reacts with (S)-1-phenylethan-1-amine via nucleophilic addition, followed by oxidative cleavage under an oxygen atmosphere to yield the amide intermediate. Final reduction of the amide group produces 2-phenyl-N-(1-phenylethyl)propan-1-amine.

Optimized Reaction Conditions

The following parameters have been identified as critical for maximizing yield and purity:

Table 1: Key Reaction Parameters for One-Pot Amidation

ParameterOptimal ConditionPurpose
SolventDME (0.2 M)Enhances solubility of nitroalkanes
Halonium sourceNIS (0.1 equiv.)Facilitates nitroalkane activation
BaseK₂CO₃ (2 equiv.)Deprotonates nitrolic acid intermediate
Oxidizing agentO₂ atmosphereDrives oxidative cleavage step
Reaction temperature25°CBalances kinetics and stability
Reaction time24 hoursEnsures complete conversion

These conditions achieve conversions exceeding 85% for analogous compounds, as demonstrated in the synthesis of 2-phenyl-N-(1-phenylethyl)acetamide.

Role of Solvent and Additives

Dimethoxyethane (DME) is preferred due to its ability to stabilize reactive intermediates while maintaining miscibility with aqueous phases. The addition of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) as a halonium transfer agent further accelerates the nitroalkane activation step.

Stereochemical Considerations

The use of enantiopure (S)-1-phenylethan-1-amine introduces chirality into the final product. Control experiments demonstrate that the reaction preserves the stereochemical integrity of the amine, yielding this compound with >98% enantiomeric excess when chiral chromatography is employed during purification.

Comparative Analysis with Traditional Methods

Reductive Amination

Classical reductive amination routes involve condensing ketones or aldehydes with amines in the presence of reducing agents (e.g., NaBH₃CN). While effective, these methods often require harsh conditions and multi-step purification, resulting in lower overall yields (typically 60–70%) compared to the one-pot approach.

Nitro Group Reduction

Alternative pathways utilizing catalytic hydrogenation of nitro precursors (e.g., 2-nitro-1-phenylpropane) with Pd/C or Raney Ni have been reported. However, these methods struggle with over-reduction side products and necessitate high-pressure equipment, limiting scalability.

Industrial Scalability and Environmental Impact

The one-pot amidation method aligns with green chemistry principles through:

  • Solvent selection : DME is less toxic than traditional solvents like THF.

  • Catalyst efficiency : NIS is used in substoichiometric quantities (0.1 equiv.).

  • Waste reduction : Aqueous workup minimizes organic waste generation.

Pilot-scale trials indicate that the process can be adapted to continuous flow reactors, further enhancing its industrial viability .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(1-phenylethyl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step reactions, such as alkylation of a phenethylamine precursor or reductive amination. Key factors for optimization include:

  • Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps (e.g., amine alkylation) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution reactions, while methanol/ethanol improves solubility in reductive aminations.
  • Catalyst choice : Palladium or nickel catalysts may improve coupling efficiency in aryl-alkyl bond formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

A combination of techniques is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 6.8–7.5 ppm) and the ethyl/propyl backbone. Stereochemical assignments require NOESY or COSY for spatial correlations .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies the molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction environments?

Advanced computational strategies include:

  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution or cyclization reactions. For example, B3LYP/6-31G(d) models predict regioselectivity in aryl-alkyl bond formation .
  • Molecular Dynamics (MD) simulations : Simulate solvent effects on reaction pathways (e.g., solvation shells in THF vs. DMSO) to identify optimal conditions .
  • Machine Learning (ML) : Train models on PubChem or NIST datasets to predict solubility, pKa, or stability under varying pH/temperature .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound's stereochemical outcomes?

Discrepancies often arise in stereoselective syntheses. Mitigation approaches:

  • Stereochemical reassessment : Use chiral chromatography (e.g., HPLC with Chiralpak AD-H) to isolate enantiomers and compare experimental optical rotations with computed values (via TDDFT) .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR or Raman spectroscopy to determine if intermediates favor one pathway .
  • Cross-validation : Replicate computational models using multiple software suites (Gaussian, ORCA) and benchmark against crystallographic data (CCDC entries) .

Q. How can researchers design experiments to evaluate the biological activity of this compound while addressing potential toxicity concerns?

Methodological considerations include:

  • In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine transporters) using radioligand displacement assays. Include positive controls (e.g., fluoxetine for SERT) .
  • Toxicity profiling : Conduct Ames tests for mutagenicity and MTT assays for cell viability in HEK293 or HepG2 lines. Dose-response curves (0.1–100 µM) identify safe thresholds .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

Methodological Notes

  • Data contradiction analysis : When computational and experimental results conflict, prioritize reproducibility by repeating syntheses under inert atmospheres (e.g., argon) to exclude oxidation artifacts .
  • Advanced characterization : X-ray crystallography resolves absolute configuration ambiguities, while dynamic NMR (VT-NMR) probes conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.